REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.C(C1C=C[NH+]=CC=1)C1C=CC=CC=1.C(C1C=C[NH+]=CC=1)C1C=CC=CC=1.[C:36]1([C:42]2[CH:49]=[CH:48][C:45]([CH2:46][OH:47])=[CH:44][CH:43]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.C(OCC)C.CCCCCC>ClCCl>[C:36]1([C:42]2[CH:43]=[CH:44][C:45]([CH:46]=[O:47])=[CH:48][CH:49]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1.2|
|
Name
|
4-benzylpyridinium dichromate
|
Quantity
|
65 mmol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].C(C1=CC=CC=C1)C1=CC=[NH+]C=C1.C(C1=CC=CC=C1)C1=CC=[NH+]C=C1
|
Name
|
|
Quantity
|
54 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
mixture
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |